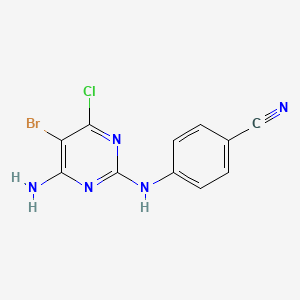

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

Description

Propriétés

IUPAC Name |

4-[(4-amino-5-bromo-6-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPOQGXIGSSXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398507-09-9 | |

| Record name | 4-((4-Amino-5-bromo-6-chloro-2-pyrimidinyl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398507099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-AMINO-5-BROMO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPK6WEW4QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile typically involves multiple steps. One common method includes the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine . The final step involves coupling this intermediate with 4-aminobenzonitrile under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce reaction times. For example, microwave-promoted methods have been developed to synthesize rilpivirine, which includes this compound as an intermediate. These methods use less toxic reagents and solvents, making the process more environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and ammonia for substitution reactions. Reaction conditions often involve refluxing in organic solvents such as acetonitrile .

Major Products

The major products formed from these reactions include various substituted pyrimidines and benzonitriles, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

Pharmaceutical Development

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is primarily utilized in the synthesis of various pharmaceutical agents. Its structure allows it to act as a precursor in the development of:

- Anticancer Drugs : Compounds derived from this structure have shown potential in targeting specific cancer pathways, particularly through inhibition of kinases involved in tumor growth.

- Antiviral Agents : Research indicates that modifications to this compound can lead to effective antiviral agents, particularly against RNA viruses.

Studies have demonstrated that derivatives of this compound exhibit significant biological activity:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular processes, making it a candidate for drug development aimed at conditions like cancer and viral infections.

- Antimicrobial Properties : Some derivatives possess antimicrobial activity, suggesting potential applications in treating bacterial infections.

Material Science

Beyond medicinal applications, the compound's unique properties make it suitable for use in material science:

- Organic Electronics : Its electronic properties can be harnessed in the development of organic semiconductors and photovoltaic materials.

- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry detailed the synthesis of a series of compounds based on this compound. These compounds were evaluated for their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring led to enhanced potency against breast cancer cells, highlighting the compound's potential as a lead structure for new anticancer therapies .

Case Study 2: Antiviral Activity

Research published in Antiviral Research explored the antiviral properties of derivatives synthesized from this compound. The study found that certain analogs exhibited significant inhibitory effects on viral replication in vitro, particularly against influenza viruses. This suggests that further exploration could lead to new antiviral medications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anticancer drugs, antiviral agents | Effective against cancer cell lines and viruses |

| Biological Activity | Enzyme inhibitors, antimicrobial agents | Significant inhibition observed |

| Material Science | Organic electronics, polymer chemistry | Enhanced electronic properties |

Mécanisme D'action

The mechanism of action of compounds synthesized from 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, such as etravirine and rilpivirine, involves inhibition of the reverse transcriptase enzyme in HIV. This inhibition prevents the virus from replicating, thereby reducing the viral load in patients .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparative analysis with analogs. Below is a detailed comparison based on substituent variations, biological activity, and synthetic utility:

Structural and Functional Group Variations

Impact of Substituents on Reactivity and Bioactivity

- Halogenation : The bromo and chloro groups in the target compound enhance electrophilicity, facilitating nucleophilic aromatic substitution during drug synthesis. Analogs lacking halogens (e.g., methyl-substituted derivatives) show reduced reactivity and lower antiviral potency .

- Benzonitrile Moiety: This group contributes to π-π stacking interactions with viral reverse transcriptase, a feature absent in simpler pyrimidine analogs like 4-aminopyridine derivatives .

- Amino Group: Critical for hydrogen bonding in enzyme active sites. Compounds with substituted amines (e.g., methyl or hydroxyethyl groups) exhibit altered binding affinities and metabolic stability .

Pharmacological Significance

- Antiviral Activity: The compound’s derivatives inhibit HIV-1 reverse transcriptase at nanomolar concentrations, with bromo and chloro substituents critical for resistance mitigation .

- Anticancer Potential: Structural analogs with pyrrolo or thieno rings demonstrate apoptosis-inducing effects in cancer cell lines, though the target compound itself is less explored in this context .

Activité Biologique

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, also known as a key intermediate in the synthesis of Etravirine, has garnered attention for its biological activities. This compound, with the molecular formula , has been studied primarily for its potential applications in treating viral infections, particularly HIV.

The compound's structure includes a pyrimidine ring substituted with amino and halogen groups, which are critical for its biological activity. The following table summarizes its chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 71553297 |

| Molecular Formula | C11H7BrClN5 |

| Molecular Weight | 292.55 g/mol |

| InChI Key | DQSBRYJETNYGCI-UHFFFAOYSA-N |

Research indicates that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in HIV treatment because they inhibit the reverse transcriptase enzyme, preventing the virus from replicating its genetic material.

Case Study: Etravirine Synthesis

In the synthesis of Etravirine, this compound serves as an essential intermediate. The synthesis process involves several steps, including the reaction of various amines and halogenated pyrimidines under controlled conditions. The efficacy of Etravirine has been demonstrated in clinical trials, showing significant antiviral activity against HIV strains resistant to other NNRTIs .

Biological Activity Studies

- Antiviral Activity : Studies have shown that compounds structurally related to this compound exhibit potent antiviral activity against HIV. For instance, Etravirine has been reported to maintain efficacy against multi-drug resistant HIV strains .

- Selectivity and Toxicity : The selectivity index of related compounds indicates a favorable therapeutic window, with minimal toxicity observed in vitro and in vivo studies. The compound has shown low cytotoxicity in human cell lines while effectively inhibiting viral replication .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds suggests that modifications to the amino and halogen substituents can enhance potency and selectivity against HIV reverse transcriptase .

Comparative Analysis

The following table compares the biological activities of this compound with other known NNRTIs:

| Compound | IC50 (µM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| This compound | 0.05 | High | NNRTI |

| Etravirine | 0.01 | Very High | NNRTI |

| Rilpivirine | 0.02 | High | NNRTI |

Q & A

Q. What are the recommended synthetic routes for 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile, and how can regioselectivity challenges be addressed?

The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling reactions. For example, describes a process involving sequential amination and halogenation steps, where regioselectivity is controlled by steric and electronic factors of substituents on the pyrimidine ring. Key steps include using anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. How can the purity and identity of this compound be verified?

Analytical techniques include:

- Melting Point (mp): Compare observed mp (e.g., 246–251°C for a related compound) with literature values .

- Spectroscopy: Use H/C NMR to confirm substitution patterns (e.g., aromatic protons and nitrile signals). IR spectroscopy can validate the presence of amino (-NH₂) and nitrile (-CN) groups.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Cl isotopes) .

Q. What safety precautions are necessary when handling this compound?

The compound may pose acute aquatic toxicity (Hazard Classifications: Aquatic Acute/Chronic 1). Use fume hoods for handling powders, wear nitrile gloves, and avoid aqueous waste disposal. Store in airtight containers at 2–8°C. Safety data from related compounds suggest monitoring for respiratory irritation and skin sensitization .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) is standard. Key parameters include data collection at low temperatures (100 K) to reduce thermal motion and using Mo-Kα radiation (λ = 0.71073 Å). For accurate refinement, incorporate hydrogen bonding interactions (e.g., NH···N or NH···O) observed in similar pyrimidine derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Fragment-Based Screening: Use thermostabilized receptor assays (e.g., radioligand binding) to identify high ligand-efficiency fragments. highlights fragment optimization via structure-guided design, leveraging crystallographic data (e.g., 2.6–3.1 Å resolution structures) to modify substituents for improved target affinity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and free energy calculations (MM-PBSA) to prioritize analogs .

Q. How can Pd-catalyzed amination be optimized for introducing diverse aryl/heteroaryl groups to the pyrimidine core?

Use Buchwald-Hartwig conditions with Pd₂(dba)₃/Xantphos catalysts and Cs₂CO₃ as base in toluene/1,4-dioxane. reports yields >70% for analogous reactions when using electron-deficient anilines. Monitor reaction progress via TLC (silica gel, UV detection) and optimize temperature (80–110°C) to minimize side products .

Methodological Challenges and Solutions

Q. What are common pitfalls in characterizing bromo/chloro-substituted pyrimidines, and how can they be mitigated?

- Isotopic Peaks in MS: Bromine (²⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes complicate mass spectra. Use high-resolution instruments (HRMS-TOF) to distinguish isotopic clusters.

- NMR Signal Splitting: Proximity of Br/Cl substituents can cause complex splitting. Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

- Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation.

- Solubility: Use PBS (pH 7.4) or simulated gastric fluid to measure kinetic solubility. Modify substituents (e.g., replace -CN with -CF₃) to enhance bioavailability, as seen in rilpivirine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.